molecular formula C9H14N2O2 B1606922 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 878-46-6

1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B1606922
CAS No.: 878-46-6
M. Wt: 182.22 g/mol
InChI Key: BVGOFWCNHZHTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Bonding Patterns

The molecular structure of 1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione exhibits a distinctive spirocyclic framework where two ring systems share a single carbon atom, creating a three-dimensional scaffold with unique steric and electronic properties. The compound features a bicyclic organic structure characterized by its spiro configuration, which consists of two nitrogen atoms incorporated into the spirocyclic framework along with a dione functional group containing two carbonyl groups.

The molecular architecture can be described using the SMILES notation CN1C(=O)NC(=O)C12CCCCC2, which reveals the presence of a methylated nitrogen atom within the heterocyclic system. The spiro carbon atom serves as the junction between the five-membered hydantoin ring and the six-membered cyclohexane ring, creating a rigid three-dimensional structure that significantly influences the compound's chemical and physical properties.

The bonding patterns within the molecule demonstrate several key characteristics. The two carbonyl groups in the hydantoin portion of the molecule contribute significantly to the compound's reactivity profile, while the nitrogen atoms can participate in hydrogen bonding and coordination interactions with metal ions. The cyclohexane ring adopts conformational arrangements that influence the overall molecular geometry and affect intermolecular interactions.

Detailed bond length analysis reveals that the carbon-nitrogen bonds exhibit varying characteristics depending on their position within the structure. The carbon-carbon bond connecting the spiro center to the cyclohexane ring shows typical single bond characteristics, while the carbonyl carbon-oxygen bonds display the expected shorter distances characteristic of double bond character.

The molecular geometry is further characterized by specific angular relationships between the ring systems. The dihedral angles between the hydantoin ring plane and the cyclohexane ring influence the compound's three-dimensional shape and affect its ability to participate in various chemical interactions.

X-ray Crystallographic Characterization

Crystallographic studies of related diazaspiro compounds provide crucial insights into the solid-state structure and intermolecular interactions of this compound. X-ray crystallographic analysis has been performed on the parent compound 1,3-diazaspiro[4.5]decane-2,4-dione, revealing important structural features that are directly relevant to the methylated derivative.

The crystal structure analysis demonstrates that the hydantoin ring atoms are essentially coplanar, with root mean square deviations typically less than 0.006 angstroms from the best-fit plane. This planarity is maintained in the methylated derivative, although the methyl substitution introduces slight perturbations to the overall geometry.

Intermolecular hydrogen bonding patterns play a crucial role in the crystal packing arrangements. The crystal structures are stabilized by intermolecular nitrogen-hydrogen to oxygen hydrogen bonds, which link molecules into centrosymmetric dimers. These hydrogen bonding networks create extended supramolecular architectures that influence the material properties of the crystalline solid.

The crystallographic data reveals specific unit cell parameters for related compounds. For example, the compound 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione crystallizes in the monoclinic space group P21/c with unit cell dimensions a = 6.1722(4) angstroms, b = 17.4561(12) angstroms, c = 15.1355(9) angstroms, and β = 94.460(5) degrees.

The cyclohexane ring in the spirocyclic system adopts an ideal chair conformation in the solid state, which minimizes steric interactions and contributes to the overall stability of the crystal structure. This conformational preference is consistent across multiple related compounds and represents an important structural feature that influences the compound's properties.

Crystallographic Parameter Value Reference
Space Group P21/c
Unit Cell a 6.1722(4) Å
Unit Cell b 17.4561(12) Å
Unit Cell c 15.1355(9) Å
Beta Angle 94.460(5)°
Density 1.458 Mg/m³

Computational Conformational Dynamics

Computational studies using density functional theory methods have provided detailed insights into the conformational dynamics and electronic structure of diazaspiro compounds. Quantum chemical calculations performed at the density functional theory level using basis sets such as 6-311++G(d,p) have been employed to investigate the structural and vibrational properties of related methylhydantoin derivatives.

The computational analysis reveals that the spirocyclic structure exhibits specific symmetry characteristics. For related compounds, calculations yield Cs symmetry structures with planar heavy atom skeletons as minimum energy conformations on the potential energy surface. The electronic structure of these minimum energy conformations has been studied using natural bond orbital and atoms in molecules approaches, providing detailed understanding of the sigma and pi electronic systems.

Molecular dynamics simulations have been employed to investigate conformational flexibility in related hydantoin-containing systems. These studies demonstrate that the spirocyclic framework can undergo conformational transitions that affect the accessibility of binding sites and influence molecular interactions. The simulations reveal that structural motifs surrounding catalytic or binding sites can exhibit significant flexibility, with transitions between different conformational states occurring on various timescales.

Principal component analysis of molecular dynamics trajectories identifies the major modes of conformational motion within spirocyclic systems. These analyses reveal that ring puckering motions and rotational movements about key bonds represent important conformational coordinates that influence the compound's three-dimensional shape and molecular recognition properties.

The computational studies also investigate the energetics of different conformational states. Free energy profiles calculated using enhanced sampling methods such as replica exchange molecular dynamics provide quantitative information about the relative stabilities of different conformers and the energy barriers separating them. These calculations are essential for understanding the dynamic behavior of the molecule in solution and its potential interactions with other molecular species.

Time-lagged independent component analysis has been applied to identify slow conformational modes that are particularly relevant for biological activity. These advanced computational approaches reveal that conformational transitions in spirocyclic systems can be coupled to changes in molecular surface properties and binding site accessibility, making them important for understanding structure-activity relationships.

Computational Method Basis Set Key Finding Reference
Density Functional Theory 6-311++G(d,p) Cs symmetry minimum energy structure
Natural Bond Orbital Analysis 6-311++G(d,p) Electronic structure characterization
Molecular Dynamics Various Conformational flexibility analysis
Principal Component Analysis N/A Major motion modes identification

The computational investigations demonstrate that the methyl substitution in this compound introduces specific steric and electronic effects that influence the compound's conformational preferences. The methyl group orientation is optimized to minimize unfavorable interactions while maximizing stabilizing electrostatic contributions, resulting in a preferred conformation that balances multiple energetic factors.

Properties

IUPAC Name

1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-11-8(13)10-7(12)9(11)5-3-2-4-6-9/h2-6H2,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGOFWCNHZHTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=O)C12CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236647
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878-46-6
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000878466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Overview

A well-documented and industrially relevant synthesis involves three successive reactions starting from diethyl oxalate, urea, ammonium carbonate, and sodium metal as key raw materials. Methanol is used as the solvent throughout the process, which enhances solubility and reaction rates without participating chemically. This method avoids hazardous reagents such as sodium cyanide, making it safer and more environmentally friendly.

Reaction Steps

Step No. Description Reagents and Conditions Outcome
S11 (Primary Reaction) Preparation of primary product Mix urea, diethyl oxalate, ammonium carbonate, and sodium in anhydrous methanol at 25-30 °C under reflux for 2-3 hours Formation of intermediate primary product
S12 (Secondary Reaction) Acid treatment Add concentrated hydrochloric acid to the primary product mixture Conversion to secondary product
S13 (Intermediate Reaction) Final coupling React secondary product with 2-(ethylamino)acetaldehyde and potassium ferricyanide at room temperature for 24 hours Formation of 1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Molar Ratios of Reagents

Reagent Molar Ratio Range
Diethyl oxalate 1
Urea 1.1 – 1.3
Sodium 2
Ammonium carbonate 0.5 – 1
Hydrochloric acid 2 – 4
2-(Ethylamino)acetaldehyde 1.5 – 2
Potassium ferricyanide 0.05 – 0.10

Workup and Purification

  • After the final reaction, the suspension is concentrated by rotary evaporation at 40 °C to about 1/10 of its volume to precipitate solids.
  • The precipitate is collected by suction filtration, washed with deionized water, and dried under reduced pressure for 24 hours.
  • A second concentration step of the filtrate to 1/3 volume yields additional precipitate, which is combined with the first batch.
  • The final product is obtained as a white solid with high purity (~99.76%) and excellent yield (~91.95%).

Advantages

  • Use of inexpensive and readily available raw materials.
  • Avoidance of toxic reagents improves safety and environmental profile.
  • Methanol solvent can be recovered and recycled, reducing costs.
  • Method is scalable and suitable for industrial production.

Alternative Synthetic Route via 1,3-Diaminopropane and Dimethyl Carbonate

Another reported method involves a two-step process:

  • Step 1: Reaction of 1,3-diaminopropane with dimethyl carbonate under basic conditions to form 1,3-diazaspiro[4.5]decane-2,4-dione intermediate.
  • Step 2: Methylation of the intermediate using methyl iodide in the presence of a base such as potassium carbonate to yield the target compound.

This approach is notable for:

  • Use of methyl iodide for selective methylation at the 1-position.
  • Basic conditions that facilitate cyclization and methylation.
  • Applicability in laboratory scale synthesis.

Reaction Conditions and Optimization

Parameter Recommended Conditions Notes
Solvent Anhydrous methanol (primary method) Enhances solubility, non-reactive
Temperature 25-30 °C for primary reaction; room temp for final step Controlled to optimize yield
Reaction Time 2-3 hours (primary), 24 hours (final step) Ensures complete conversion
Acid Treatment Concentrated hydrochloric acid Converts intermediate to reactive form
Molar Ratios See table above Critical for high yield and purity
Workup Rotary evaporation, filtration, washing, drying Efficient isolation of pure product

Summary Table of Preparation Methods

Method Key Reagents Reaction Steps Yield (%) Purity (%) Scale Suitability
Multi-step methanol-based synthesis Diethyl oxalate, urea, ammonium carbonate, sodium, HCl, 2-(ethylamino)acetaldehyde, potassium ferricyanide 3-step reaction sequence with acid treatment and coupling ~92 ~99.76 Industrial and lab
Diaminopropane/dimethyl carbonate 1,3-Diaminopropane, dimethyl carbonate, methyl iodide, potassium carbonate Cyclization followed by methylation Not specified Not specified Laboratory scale

Research Findings and Industrial Relevance

  • The methanol-based method provides a green and cost-effective route with high yield and purity, suitable for scale-up.
  • Avoidance of hazardous reagents and recyclability of solvent align with sustainable chemistry principles.
  • The multi-step approach allows for fine control of reaction intermediates, improving product consistency.
  • The alternative methylation route is useful for research labs focusing on structural analog synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The applications of 1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione span across diverse scientific fields, showcasing its versatility as a chemical intermediate and a biologically active compound . Its utility in synthesizing complex molecules, coupled with its potential therapeutic applications, makes it a valuable asset in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry
this compound serves as a crucial building block in synthesizing complex organic molecules. It is used to produce spiro[4.5]decane derivatives, which have a wide range of pharmacological and biological activities .

Biology
This compound is studied for its potential biological activities, including anticonvulsant and anti-inflammatory properties. Research has also explored its role in developing muscarinic agonists for treating dementia .

Medicine
Hydantoin derivatives, including this compound, are explored for their therapeutic potential in treating various diseases. The compound has shown potential as an anticonvulsant and antinociceptive agent . Additionally, it can be used to synthesize drugs with antiarrhythmic, antidiabetic, and anticancer properties .

Industry
this compound is used in producing agrochemicals and other industrial products. Spiro[4,5]decane derivatives are important fine chemical intermediates widely applied in synthesizing pesticides, medicines, and fine chemicals .

Research Findings

  • Prolyl Hydroxylase Domain (PHD) Inhibition: Spiro[4.5]decanones, including derivatives of this compound, are useful templates for generating potent and selective 2OG oxygenase inhibitors . These compounds inhibit PHD, with the imidazolidine-2,4-dione core playing a crucial role .
  • Muscarinic Agonists: Derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione have been synthesized and evaluated as cholinergic agents. These compounds exhibit affinity for cortical M1 receptors and reverse scopolamine-induced impairment of mouse passive avoidance tasks, suggesting their potential as antidementia drugs .
  • Anticonvulsant Activity: Hybrid compounds with imidazolidin-2,4-dione rings, related to this compound, show promise as broad-spectrum anticonvulsants .
  • RIPK1 Kinase Inhibition: 1,3-Diazaspiro[4.5]decane-2,4-dione interacts with and inhibits Receptor-Interacting Protein Kinase 1 (RIPK1), affecting the necroptotic pathway. This inhibition has molecular and cellular effects primarily related to RIPK1 inhibition.

Synthesis Method

1-Methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione can be synthesized using diethyl oxalate, urea, and ammonium carbonate as raw materials . The method involves three reactions in succession, concentration treatment, washing, and drying .

  • A primary reaction mixes urea, diethyl oxalate, ammonium carbonate, and sodium to prepare a primary product .
  • A secondary reaction prepares a secondary product by mixing the primary product with concentrated hydrochloric acid .
  • An intermediate reaction mixes the secondary product with 2-(ethylamino) acetaldehyde and potassium ferricyanide for reaction .

Data Table

Property/ApplicationDescriptionReference
Target of ActionReceptor-Interacting Protein Kinase 1 (RIPK1)
Mode of ActionInhibits RIPK1 kinase activity, affecting the necroptotic pathway
Pharmaceutical ApplicationPotential in treating various diseases as a hydantoin derivative; derivatives can act as anticonvulsants, antinociceptives, and anti-inflammatory agents
Chemical IntermediateBuilding block in the synthesis of complex organic molecules, pesticides, and fine chemicals
Spiro[4.5]decanone SeriesUseful templates for generating potent and selective 2OG oxygenase inhibitors; inhibit Prolyl Hydroxylase Domain (PHD)
Muscarinic ActivityDerivatives exhibit affinity for cortical M1 receptors and reverse scopolamine-induced impairment, suggesting potential as antidementia drugs

Authoritative Insights

Mechanism of Action

The mechanism of action of 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The spiro structure allows for unique interactions with proteins and other biomolecules, which can modulate various biochemical pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs differ in substituent type and position, influencing physicochemical properties and bioactivity:

Compound Name Substituents/Modifications Key Structural Features
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 8-Ph, 1-Me Enhanced lipophilicity; phenyl stabilizes chair conformation
3-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione 3-Me (instead of 1-Me) Altered electronic environment at N-3
7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione 8-Oxa, 7,7-diMe Oxygen atom increases polarity; dimethyl groups add steric bulk
8-Phenyl-3-(piperazinylpropyl)-1,3-diazaspiro[4.5]decane-2,4-dione 8-Ph, 3-propyl-piperazine Extended side chain enhances 5-HT2A receptor binding

Conformational and Electronic Properties

DFT studies on 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione reveal:

  • Chair conformation (B) is most stable (0 kJ/mol), while twisted boat forms are >23 kJ/mol higher .
  • Phenyl at C-8 adopts equatorial position to minimize steric strain.
  • GIAO NMR calculations align with experimental data, confirming stereochemistry .

Pharmacological Activities

Compound Reported Bioactivities Mechanism/Applications
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Antiviral, trypanocidal Targets Flaviviridae proteases
Phenytoin (non-spiro hydantoin) Anticonvulsant Sodium channel modulation
8-Phenyl-3-(piperazinylpropyl)-analog 5-HT2A receptor antagonism Antiplatelet potential

The target compound’s methyl group at N-1 may reduce metabolic degradation compared to N-3 substituted analogs, improving pharmacokinetics.

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione 1.2 3.5 (DMSO) Not reported
1-Methyl-8-phenyl-analog 2.8 0.9 (DMSO) >200
3-Methyl-analog (707-09-5) 1.0 4.2 (Water) 120–122

The 8-phenyl derivative’s higher logP correlates with increased membrane permeability but reduced aqueous solubility, a trade-off critical for drug design .

Biological Activity

1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a bicyclic compound notable for its spiro structure and potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O2C_8H_{12}N_2O_2. It features two nitrogen atoms within its diazine ring and two carbonyl groups, contributing to its unique chemical behavior and biological interactions. The compound's spirocyclic arrangement allows for diverse functionalization possibilities, which can enhance its biological activity compared to related compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This mechanism can modulate various biochemical pathways, making it a candidate for therapeutic applications in areas such as neurology and oncology.

Anticonvulsant Properties

Studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. In particular, the maximal electroshock seizure test has shown that certain derivatives provide protective effects against seizures comparable to established medications like phenytoin. This suggests potential applications in treating epilepsy and other neurological disorders.

Antiproliferative Effects

Research has also explored the antiproliferative effects of this compound on various cancer cell lines. For instance, derivatives have been tested against human colon (HCT-116), leukemia (K562), and breast (MDA-MB-231) cancer cell lines. Structural modifications have been shown to enhance antiproliferative activity; for example, substituents on the benzyl moiety can significantly increase this activity relative to parent compounds .

Structure-Activity Relationships (SAR)

The structure-activity relationships of this compound reveal that modifications to its core structure can lead to varied biological activities:

Compound NameStructureNotable Properties
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneStructureEnhanced anticonvulsant activity
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dioneStructureSignificant protective effects against seizures
1,3-Diazaspiro[4.5]decane-2,4-dioneStructureBase structure for various derivatives

These findings indicate that the specific arrangement of nitrogen atoms within the spiro framework can significantly influence biological activities and pharmacological properties.

Study on Anticonvulsant Activity

In a study evaluating the anticonvulsant effects of various diazaspiro compounds, it was found that derivatives of this compound exhibited protective effects in seizure models akin to standard treatments. This study underlines the potential of these compounds as therapeutic agents in epilepsy management.

Antiproliferative Activity Assessment

Another research effort assessed the antiproliferative activity of this compound derivatives against several cancer cell lines. The results indicated that modifications enhancing lipophilicity improved the compounds' efficacy in inhibiting cell proliferation. Such findings emphasize the importance of structural optimization in drug design for cancer therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives?

  • Answer : Synthesis typically involves nucleophilic substitution and cyclization reactions. For example, derivatives like 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione are synthesized by reacting amine intermediates with sulfonyl chlorides or acid chlorides in dichloromethane, followed by purification via silica gel chromatography . Reaction conditions (e.g., triethylamine as a base, room temperature stirring) are critical for yield optimization.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Answer : Use multi-technique validation:

  • X-ray crystallography for absolute configuration determination (monoclinic system, space group P2₁/c, lattice parameters a = 6.1722 Å, b = 17.4561 Å, c = 15.1355 Å) .
  • NMR and LC-MS to verify molecular integrity. Note that commercial suppliers like Sigma-Aldrich often lack analytical data, necessitating independent validation .

Q. What safety protocols are recommended given limited hazard data?

  • Answer : Adopt precautionary measures for aziridine-containing analogs (e.g., 3-[2-(aziridin-1-yl)ethyl] derivatives): use fume hoods, personal protective equipment (PPE), and consult databases like HSDB or CAMEO Chemicals for analogous compounds. No GHS classification exists, so assume acute toxicity risks .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this spirocyclic compound?

  • Answer : Quantum mechanical calculations (e.g., DFT) predict reaction intermediates and transition states. The ICReDD initiative combines computational reaction path searches with experimental feedback loops to reduce trial-and-error, narrowing optimal conditions (e.g., solvent polarity, temperature) . COMSOL Multiphysics simulations further model reaction kinetics and mass transfer .

Q. What strategies resolve contradictions in physicochemical data across sources?

  • Answer : Cross-validate using orthogonal methods:

  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • HPLC-PDA for purity checks, especially when supplier data is absent .
  • Compare crystallographic data (e.g., unit cell parameters) with literature analogs to identify outliers .

Q. How can AI-driven experimental design enhance pharmacological studies of this compound?

  • Answer : Implement AI tools for:

  • Virtual screening of derivatives against target proteins (e.g., anticonvulsant activity in spirocyclic diones ).
  • Autonomous laboratories that adjust reaction parameters in real-time based on in-line analytics (e.g., FTIR monitoring) .

Q. What experimental designs minimize bias in assessing biological activity?

  • Answer : Use quasi-experimental designs with control groups (e.g., traditional vs. novel synthesis routes) and statistical tools (ANOVA, p-value thresholds). Pretest-posttest frameworks, as applied in pharmacological models, ensure reproducibility .

Q. How are membrane separation technologies applied in purifying this compound?

  • Answer : Nanofiltration or reverse osmosis membranes isolate the compound from reaction mixtures. Parameters like molecular weight (182.22 g/mol) and solubility in organic solvents (e.g., dichloromethane) guide membrane selection .

Methodological Notes

  • Data Integrity : Encrypt experimental datasets to prevent breaches, as emphasized in chemical software security protocols .
  • Scalability Challenges : Pilot-scale synthesis requires optimizing mixing efficiency and heat transfer, informed by computational fluid dynamics (CFD) models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.